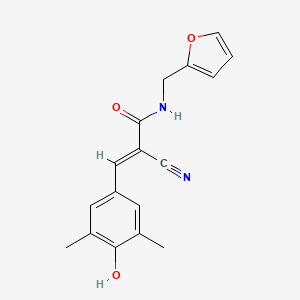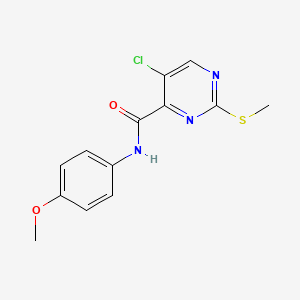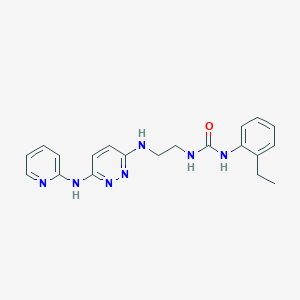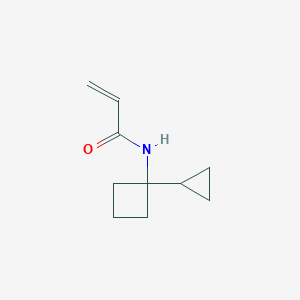
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide, also known as CFA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of enamide derivatives and has shown promising results in preclinical studies.
作用機序
The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the pathogenesis of various diseases. In cancer, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to induce apoptosis and cell cycle arrest, inhibit angiogenesis and metastasis, and sensitize cancer cells to chemotherapy and radiotherapy. In inflammation, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the recruitment of immune cells to the site of inflammation, and promote the resolution of inflammation. In neurodegenerative disorders, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to protect against oxidative stress and neuroinflammation, improve cognitive function, and promote neuronal survival and regeneration.
実験室実験の利点と制限
One of the advantages of using (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide in lab experiments is its high potency and selectivity towards its target molecules. (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to have low toxicity and high efficacy in preclinical studies, making it a promising candidate for further development. However, one of the limitations of using (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is not fully understood, which can make it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide in more detail to identify its target molecules and signaling pathways. Moreover, the therapeutic potential of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide in various diseases needs to be further explored in preclinical and clinical studies. Finally, the development of novel formulations and delivery systems for (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide can improve its bioavailability and efficacy in vivo.
合成法
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-hydroxy-3,5-dimethylphenylacetic acid with furan-2-carbaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with cyanoacetic acid under basic conditions to form the enamide product. The final step involves the reduction of the nitrile group to the corresponding amine using lithium aluminum hydride.
科学的研究の応用
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurodegenerative disorders, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to protect against oxidative stress and neuroinflammation, which are key factors in the pathogenesis of these diseases.
特性
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-13(7-12(2)16(11)20)8-14(9-18)17(21)19-10-15-4-3-5-22-15/h3-8,20H,10H2,1-2H3,(H,19,21)/b14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPXKXYOFRTNFC-RIYZIHGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2414091.png)
![1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B2414092.png)







![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414106.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2414108.png)
![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2414113.png)